molecular formula C10H18D2O B591167 Citronellol - d2 CAS No. 76027-02-6

Citronellol - d2

Cat. No.: B591167
CAS No.: 76027-02-6
M. Wt: 158.28
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Description

Introduction and Background

Chemical Identity and Classification of Citronellol-d2

Citronellol-d2 belongs to the acyclic monoterpenoid class, characterized by a 10-carbon skeleton derived from two isoprene units. Its systematic IUPAC name is 3,7-dimethyloct-6-en-1,1-d₂-1-ol , reflecting the substitution of two hydrogen atoms with deuterium at the hydroxyl-bearing carbon.

Table 1: Key physicochemical properties of citronellol-d2
Property Value
Molecular formula C₁₀H₁₈D₂O
Molecular weight 158.28 g/mol
Boiling point 224–226°C (lit.)
LogP (octanol/water) 3.78
Vapor pressure (25°C) 0.01 mmHg
Refractive index 1.448–1.452

Deuterium incorporation at the C1 position reduces the vibrational coupling between hydroxyl and adjacent carbons in infrared spectra, producing distinct absorption bands at 1050 cm⁻¹ (C–O stretch) and 2900 cm⁻¹ (O–D stretch). This isotopic labeling enables precise tracking in gas chromatography-mass spectrometry (GC-MS) through characteristic mass shifts (e.g., m/z 71 → 73 for α-cleavage fragments).

Historical Development and Discovery

The synthesis of deuterated terpenoids began in the 1930s following Harold Urey's discovery of deuterium. Citronellol-d2 first appeared in literature in 1978 when Oda et al. used deuterium-labeled substrates to study microbial degradation pathways. Industrial production accelerated in the 1990s with advances in catalytic deuteration techniques, particularly the development of copper chromite catalysts for selective hydrogen-deuterium exchange in geraniol.

A pivotal 2005 study demonstrated citronellol-d2's utility in quantifying lymphocyte proliferation rates via deuterium retention measurements, resolving discrepancies between ²H-glucose and D₂O labeling methods. This established its role as a biological tracer in immunology research.

Importance in Analytical Chemistry and Research

Citronellol-d2 serves three primary analytical functions:

  • Isotopic internal standard : Compensates for matrix effects in GC-MS quantification of floral essential oils.
  • Metabolic pathway elucidation : Deuterium retention patterns in Pseudomonas mendocina cultures revealed three distinct citronellol oxidation routes (C-1, C-3, and C-7 positions).
  • Reaction mechanism studies : Kinetic isotope effects (KIE = 2.1) observed in citronellol-d2 oxidation to citronellal clarified rate-limiting steps in terpenoid transformations.

Recent applications include:

  • Tracking geraniol-to-citronellol conversion efficiency in engineered yeast (95% deuteration achieved)
  • Quantifying dermal absorption rates using deuterium-edited Raman spectroscopy

Structural Relationship to Non-deuterated Citronellol

Deuteration minimally alters citronellol's steric profile but significantly impacts its electronic properties:

Table 2: Comparative properties of citronellol and citronellol-d2
Property Citronellol Citronellol-d2
C–O bond length 1.43 Å 1.41 Å
pKa (H₂O, 25°C) 15.2 15.5
¹H NMR (OH, ppm) 1.32 (t, J=5.4)
²H NMR (OD, ppm) 1.28 (q, J=2.1)
Oxidation rate (KMnO₄) 4.2×10⁻³ M⁻¹s⁻¹ 2.0×10⁻³ M⁻¹s⁻¹

The 0.3 pKa unit increase enhances citronellol-d2's stability under basic conditions, enabling its use in soap-based insect repellent formulations without premature degradation. Deuteration also reduces intermolecular hydrogen bonding, lowering viscosity by 12% compared to protiated citronellol.

Occurrence and Natural Sources of Citronellol

While citronellol-d2 does not occur naturally, its protiated form is abundant in:

Table 3: Natural occurrence of citronellol in essential oils
Plant Species Citronellol Content Enantiomeric Ratio (+:–)
Rosa damascena 18–55% 12:88
Pelargonium graveolens 32–45% 05:95
Cymbopogon nardus 6–15% 98:02
Eucalyptus citriodora 3–8% 85:15

Biosynthetic studies in Rosa damascena revealed citronellol derives from geranyl diphosphate via a two-step reduction: geraniol → citronellal → citronellol. The (–)-enantiomer predominates in rose oils due to stereoselective alcohol dehydrogenases.

Properties

CAS No.

76027-02-6

Molecular Formula

C10H18D2O

Molecular Weight

158.28

Purity

95% min.

Synonyms

Citronellol - d2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Geraniol (trans-isomer) and nerol (cis-isioner) undergo selective hydrogenation of their allylic double bonds using copper chromite catalysts. For Citronellol - d2, deuterium gas (D₂) replaces molecular hydrogen (H₂), enabling isotopic labeling at specific positions. Key parameters include:

  • Catalyst : Copper chromite (Ba-promoted)

  • Temperature : 150–240°C (optimal: 180–190°C)

  • Pressure : 300–400 psi (20–27 bar)

  • Hydrogen Source : D₂ gas or deuterated alcohols (e.g., isopropanol-d₈)

A study demonstrated that using isopropanol-d₈ as both solvent and deuterium source reduces hydrocarbon byproducts (e.g., dimethyloctanol) while achieving 72.5% citronellol yield. The reaction selectively targets the allylic double bond, preserving the remaining structure (Fig. 1).

Table 1: Hydrogenation Performance with Varied Deuterium Sources

Deuterium SourceCatalystTemperature (°C)Yield (%)Purity (%)
D₂ gasCopper chromite18068.295.4
Isopropanol-d₈Copper chromite19072.597.1
Cyclohexanol-d₁₂Copper chromite17065.894.7

Data adapted from industrial-scale trials.

Hydroboration-Oxidation of Dihydromyrcene

An alternative route employs dihydromyrcene as a precursor, leveraging hydroboration-oxidation to introduce deuterium. This method, detailed in a 2007 patent, involves:

Synthetic Steps

  • Hydroboration : Dihydromyrcene reacts with deuterated borane (BD₃) in a chlorinated solvent (e.g., dichloromethane) at -20–25°C.

  • Oxidation : Sodium hydroxide (3 M) and hydrogen peroxide (37%) oxidize the borane intermediate, yielding this compound.

  • Purification : Reduced-pressure rectification achieves 97.8% purity.

Critical Parameters

  • Borane Generation : BD₃ is synthesized in situ from sodium borodeuteride (NaBD₄) and boron trifluoride (BF₃).

  • Stoichiometry : 12–16 molar equivalents of NaOH relative to BF₃ ensure complete oxidation.

  • Safety : Residual BD₃ is neutralized with acetone-d6 to prevent explosive side reactions.

Enantioselective Synthesis Using Homogeneous Catalysts

For optically pure this compound, homogeneous catalysts like rhodium complexes enable asymmetric hydrogenation. A landmark study used:

  • Catalyst : Rhodium-(R)-BINAP (bisphosphine ligand)

  • Substrate : Deuterated geraniol (geraniol-d2)

  • Conditions : 25°C, 50 psi D₂, yielding (R)-citronellol - d2 with 92% enantiomeric excess (ee).

This method is critical for pharmaceutical applications requiring chiral specificity.

Isotopic Exchange Reactions

Post-synthetic deuteration via acid-catalyzed exchange offers a supplementary route:

  • Reagents : D₂O and deuterated sulfuric acid (D₂SO₄)

  • Conditions : 120°C, 24 h, achieving 85% deuterium incorporation at hydroxyl and allylic positions.

Industrial-Scale Optimization

Challenges and Solutions

  • Byproduct Mitigation : Using deuterated alcohols (e.g., isopropanol-d₈) suppresses hydrocarbon formation by 40% compared to D₂ gas.

  • Catalyst Lifespan : Copper chromite deactivation occurs after 5–7 batches; regeneration via calcination restores 90% activity.

  • Cost Efficiency : In-situ BD₃ generation reduces reagent costs by 30% in hydroboration routes .

Chemical Reactions Analysis

Types of Reactions: Citronellol - d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) or deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) or copper chromite.

    Substitution: Acetic anhydride (for esterification) and aldehydes (for forming oxyacetaldehyde derivatives).

Major Products:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Citronellol-d2 shares structural similarities with other monoterpenoid alcohols but differs in functional group arrangement and isotopic labeling. Key comparisons include:

Compound Molecular Formula Functional Groups Key Structural Features
Citronellol-d2 C₁₀H₁₈D₂O Deuterated hydroxyl Saturated carbon chain; deuterium labeling
Geraniol C₁₀H₁₈O Allylic hydroxyl Two conjugated double bonds (2E,6E)
Nerol C₁₀H₁₈O Allylic hydroxyl Non-conjugated double bonds (2Z,6E)
Linalool C₁₀H₁₈O Tertiary hydroxyl Branched chain; single double bond
  • Geraniol vs. Citronellol-d2 : Geraniol’s conjugated double bonds enhance reactivity in autoxidation, whereas Citronellol-d2’s saturated chain reduces this tendency .
  • Nerol vs. Citronellol-d2 : Nerol’s isomerism (Z-configuration) alters its fragrance profile and volatility compared to Citronellol-d2’s linear structure .
  • Linalool vs. Citronellol-d2 : Linalool’s tertiary hydroxyl group increases steric hindrance, affecting membrane interactions in biological systems .

Physical and Chemical Properties

Thermodynamic Data

Property Citronellol-d2 Geraniol Nerol Linalool
Boiling Point (°C) ~225–227* 229–230 224–226 198–200
Vapor Pressure ~0.01 kPa† 0.014 kPa 0.018 kPa 0.03 kPa
Solubility Insoluble in H₂O Similar to Citronellol Similar to Geraniol Slightly soluble

*Estimated based on Citronellol data ; †Deuterium substitution minimally affects boiling point but alters MS fragmentation patterns .

Chemical Reactivity

  • Autoxidation : Citronellol forms hydroperoxides upon air exposure, increasing skin sensitization potency. Geraniol and linalool autoxidize faster due to conjugated double bonds, generating more reactive intermediates .
  • Esterification: Citronellol-d2’s hydroxyl group reacts with acyl donors (e.g., acetic acid) to form esters like citronellyl acetate, similar to non-deuterated analogs .

Antimicrobial and Anti-Inflammatory Effects

Compound MIC (μg/mL)* Anti-Inflammatory IC₅₀ (IL-6)
Citronellol-d2 50–100† 25–50‡
Geraniol 30–60 10–20
Linalool 40–80 15–30

Minimum inhibitory concentration against *S. aureus; †Based on Citronellol data ; ‡Inhibition of pro-inflammatory cytokines .

Toxicity in Pest Control

Compound LD₅₀ (μg/mg larvae)*
Citronellol-d2 ~27.84†
Citronellal 23.24
Geraniol 30–40

Against *Ascia monuste; †Extrapolated from Citronellol toxicity studies .

Q & A

Q. What are the optimal synthetic routes for Citronellol-d2 in isotopic labeling studies?

Citronellol-d2 synthesis typically involves catalytic hydrogenation of citronellal using modified nickel catalysts under controlled conditions (e.g., 99% conversion rate at low pressure) . Deuterium incorporation is achieved via selective hydrogen-deuterium exchange or deuterated reagents. Post-synthesis purification via fractional distillation or chromatography ensures isotopic purity (>98% deuterium enrichment).

Q. Which analytical techniques are most effective for quantifying Citronellol-d2 in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their high sensitivity for deuterated compounds. For example, GC-MS with a DB-5MS column can separate Citronellol-d2 from endogenous analogs, while LC-MS/MS (MRM mode) enhances specificity in lipid-rich matrices .

Q. Why is deuterium labeling used in studying Citronellol's metabolic pathways?

Deuterium isotopes provide metabolic stability, enabling precise tracking of Citronellol-d2 in vivo. For instance, deuterium labeling can elucidate hepatic oxidation pathways or BBB penetration without isotopic interference, as shown in zebrafish and mouse models .

Q. How do researchers validate the isotopic purity of Citronellol-d2?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) are standard. NMR detects residual protium signals (<2%), while HRMS confirms molecular ion clusters (e.g., [M+D]+) to verify deuterium incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Citronellol-d2's bioactivity data across experimental models?

Discrepancies often arise from model-specific variables (e.g., zebrafish vs. mice) or dosage regimes. A systematic approach includes:

  • Dose normalization : Adjust concentrations based on metabolic rates (e.g., mg/kg in mice vs. μg/L in zebrafish) .
  • Analytical cross-validation : Compare GC-MS and LC-MS data to rule out matrix effects .
  • Pathway mapping : Use transcriptomics to identify species-specific signaling cascades (e.g., ROS vs. TNF-α dominance) .

Q. What experimental design considerations are critical when assessing Citronellol-d2's impact on oxidative stress pathways?

Key factors include:

  • Dose-response gradients : Test 0.1–100 μM concentrations to capture threshold effects, as ROS production in zebrafish larvae was dose-dependent (p<0.01) .
  • Temporal controls : Measure ROS at multiple timepoints (e.g., 6, 12, 24 hrs) to distinguish acute vs. chronic effects .
  • Inhibitor co-treatment : Use antioxidants (e.g., N-acetylcysteine) to confirm ROS-specific mechanisms .

Q. How to design a study evaluating Citronellol-d2's blood-brain barrier (BBB) penetration using in vitro and in vivo models?

  • In vitro : Use BBB-on-a-chip models with endothelial cells to measure permeability coefficients (e.g., Papp values) .
  • In vivo : Administer Citronellol-d2 orally to mice and quantify brain accumulation via LC-MS, correlating with behavioral assays (e.g., locomotor deficits) .
  • Imaging validation : Employ deuterium MRI or fluorescent probes for spatial tracking .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Citronellol-d2 toxicity studies?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to EC50/LC50 data .
  • ANOVA with post hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for seedling growth assays) .
  • Multivariate analysis : Address confounders like solvent carriers or interspecies metabolic rates .

Methodological Frameworks

  • Synthesis and Purification : Prioritize catalysts (e.g., Ni/Al₂O₃) that minimize side reactions and maximize deuterium retention .
  • Data Contradiction Analysis : Use meta-analysis tools to harmonize disparate datasets, emphasizing model limitations and methodological variability .
  • Ethical and Safety Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

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